molecular formula C16H17FN2O5S B1669501 CP-471474 CAS No. 210755-45-6

CP-471474

Cat. No.: B1669501
CAS No.: 210755-45-6
M. Wt: 368.4 g/mol
InChI Key: QCOQJYRPDUMCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as CP-471474 , are matrix metalloproteinases (MMPs) . MMPs are a group of enzymes that play a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

This compound acts as a broad-spectrum inhibitor of MMPs . It has a low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13 . It has low potency against mmp-1 . By inhibiting these enzymes, this compound can prevent the degradation of the extracellular matrix, thereby influencing various physiological and pathological processes.

Biochemical Pathways

The inhibition of MMPs affects multiple biochemical pathways. For instance, it can prevent left ventricular remodeling after experimental myocardial infarction . It can also inhibit cigarette smoke-induced lung inflammation and the progression of emphysema in guinea pig models .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of MMPs by this compound can lead to various molecular and cellular effects. For example, it can prevent tissue remodeling and cell migration, which are critical for wound healing and cancer metastasis. It can also reduce inflammation and slow the progression of diseases such as emphysema .

Biochemical Analysis

Biochemical Properties

The compound interacts with matrix metalloproteinases (MMPs), a group of enzymes that play a crucial role in tissue remodeling and cellular homeostasis . It exhibits low nanomolar IC50 efficacy for MMP-2, MMP-3, MMP-9, and MMP-13, but has low potency against MMP-1 .

Cellular Effects

2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydroxy-2-methylpropanamide influences cell function by inhibiting the activity of MMPs, which are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to the active sites of MMPs, thereby inhibiting their enzymatic activity . This leads to a decrease in the degradation of extracellular matrix components, which can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly .

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models. At lower doses, it effectively inhibits the activity of MMPs, while at higher doses, it may exhibit toxicity

Metabolic Pathways

Given its role as an MMP inhibitor, it is likely to interact with enzymes involved in the breakdown of extracellular matrix components .

Chemical Reactions Analysis

Types of Reactions

CP-471474 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like Lewis acids (e.g., FeBr3, AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

CP-471474 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP-471474 is unique due to its high specificity and potency against multiple MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, while having low potency against MMP-1 . This specificity makes it a valuable tool in studying the role of MMPs in various biological processes and diseases.

Properties

IUPAC Name

2-[[4-(4-fluorophenoxy)phenyl]sulfonylamino]-N-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOQJYRPDUMCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175302
Record name 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210755-45-6
Record name CP-471474
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210755456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((4-(4-fluorophenoxy)phenyl)sulfonyl)amino)-N-hydroxy-2-methyl-Propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[[4-(4-Fluorophenoxy)phenyl]sulfonyl]amino]-N-hydrox y-2-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-471474
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U47H947L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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